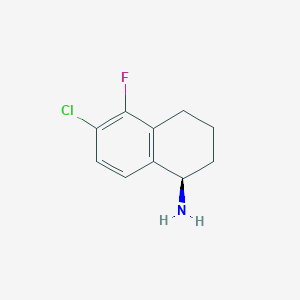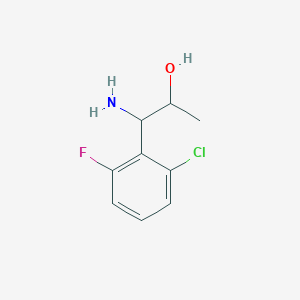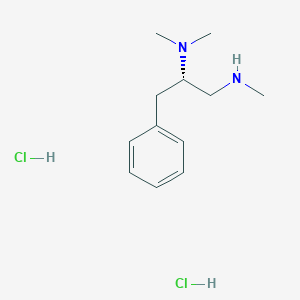
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a diamine derivative, characterized by the presence of two hydrochloride (HCl) molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as:
Mixing and Heating: Combining the starting materials in a reactor and heating to the desired temperature.
Reaction Monitoring: Continuously monitoring the reaction progress using analytical techniques like gas chromatography.
Purification: Isolating the product through crystallization or distillation.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing.
化学反応の分析
Types of Reactions
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N1,N2-Dimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine monohydrochloride
Uniqueness
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two hydrochloride molecules. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C12H22Cl2N2 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC名 |
(2S)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m0../s1 |
InChIキー |
GJTMIDLCRBZVNV-LTCKWSDVSA-N |
異性体SMILES |
CNC[C@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
正規SMILES |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


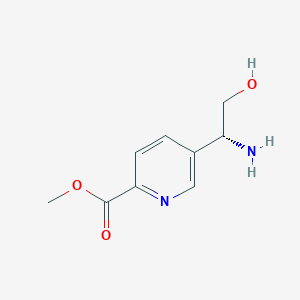

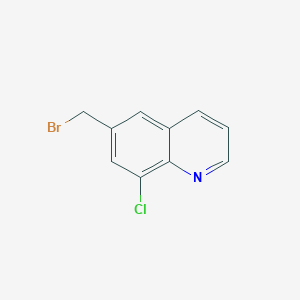




![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)

![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
